3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a carbamothioyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as acetone, and under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
3,4-dimethoxy-N-(4-methylphenyl)benzamide: This compound has methoxy groups at the 3 and 4 positions instead of 3 and 5, which may result in different chemical and biological properties.
3,5-dimethoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide:
3,5-dimethoxy-4-methyl-N-[(4-methylphenyl)methyl]benzamide: The presence of a methyl group at the 4 position of the benzene ring can affect its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-6-13(7-5-11)18-17(23)19-16(20)12-8-14(21-2)10-15(9-12)22-3/h4-10H,1-3H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNERHXYWHWNSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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